RO5212054 is a compound that has garnered attention in the field of pharmacology due to its potential therapeutic applications. It is classified as a selective serotonin reuptake inhibitor (SSRI) and has been investigated for its effects on various neurological conditions. The compound is notable for its ability to modulate serotonin levels in the brain, which plays a crucial role in mood regulation and other cognitive functions.
RO5212054 was developed by Roche, a global healthcare company known for its innovative pharmaceutical products. The compound falls under the category of psychoactive drugs, specifically targeting serotonin transporters to enhance serotonin availability in synaptic clefts. This mechanism is pivotal in treating disorders such as depression and anxiety.
The synthesis of RO5212054 involves several chemical reactions that can be categorized into key steps:
Detailed methodologies often employ techniques such as chromatography for purification and nuclear magnetic resonance (NMR) spectroscopy for structural verification.
RO5212054 has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula is C18H22ClN3O2, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The primary chemical reactions involved in the synthesis of RO5212054 include:
The reaction pathways are optimized through various techniques, including reaction monitoring using high-performance liquid chromatography (HPLC).
The mechanism of action of RO5212054 primarily revolves around its role as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin into presynaptic neurons, RO5212054 increases serotonin levels in the synaptic cleft, thereby enhancing neurotransmission related to mood regulation.
RO5212054 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for formulating effective drug delivery systems.
RO5212054 has been primarily researched for its potential applications in treating various psychiatric disorders, including:
RO5212054 is a small-molecule inhibitor designed to target oncogenic BRAF mutants. Its core structure features a diphenylamine scaffold linked to a sulfonyl group, facilitating high-affinity binding to the ATP pocket of BRAF kinases. The molecule’s molecular weight is 485.5 Da, with an empirical formula of C₂₂H₁₈ClF₂N₃O₄S. Key physicochemical properties include:
X-ray crystallography studies reveal that RO5212054 binds the BRAF V600E mutant in its active DFG-in conformation, forming a hydrogen bond with the backbone of Phe583 and van der Waals contacts with Val471 and Leu514. The chlorine atom at the meta-position of the phenyl ring minimizes steric clashes with the gatekeeper residue Thr529, enhancing mutant selectivity [4] [8].
Table 1: Structural Properties of RO5212054
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₈ClF₂N₃O₄S |
Molecular Weight | 485.5 Da |
LogP | 3.8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Key Binding Residues | Phe583, Val471, Leu514 |
RO5212054 acts as a competitive ATP-binding site inhibitor that suppresses constitutive kinase activity in BRAF V600E/K mutants. These mutations replace valine with glutamic acid (V600E) or lysine (V600K), destabilizing the inactive conformation of BRAF and promoting dimerization-independent activation. RO5212054 stabilizes the αC-helix in an inactive "out" position, preventing phosphorylation of MEK1/2 (downstream effectors in the MAPK pathway). Consequently, ERK activation is reduced by >90% at 100 nM concentrations, halting tumor proliferation in melanoma and colorectal cancer models [1] [8].
The inhibitor’s efficacy is amplified in RAS-wildtype contexts, as oncogenic RAS signaling can bypass BRAF inhibition through CRAF dimerization. Preclinical studies show RO5212054 achieves IC₅₀ values of 0.3 nM for BRAF V600E and 2.1 nM for BRAF V600K in cell-free assays, but potency decreases 10-fold in cellular systems due to feedback reactivation mechanisms [1] [4] [8].
RO5212054 exhibits >100-fold selectivity for BRAF V600E/K mutants over wild-type BRAF. This selectivity arises from:
Kinase profiling assays confirm RO5212054’s specificity:Table 2: Selectivity Profile of RO5212054
Kinase | IC₅₀ (nM) | Fold Selectivity vs. BRAF V600E |
---|---|---|
BRAF V600E | 0.3 | 1x |
BRAF V600K | 2.1 | 7x |
Wild-Type BRAF | 38.0 | 127x |
CRAF | 420.0 | 1,400x |
EGFR | >10,000 | >33,000x |
Despite high selectivity, at concentrations >1 μM, RO5212054 weakly inhibits CRAF (IC₅₀ = 420 nM), potentially contributing to anti-tumor effects in BRAF-wildtype/RAS-mutant cancers [1] [8].
Comprehensive kinome screening (against 468 kinases) identifies SRC (IC₅₀ = 850 nM) and LCK (IC₅₀ = 1,200 nM) as primary off-targets of RO5212054. These interactions may:
Retroactivity analyses reveal RO5212054 activates PI3K/AKT via IRS1 upregulation due to ERK suppression. This crosstalk necessitates combination therapies with PI3K inhibitors to block compensatory survival pathways [2] [9].
Table 3: Experimentally Validated Off-Target Kinases
Kinase | IC₅₀ (nM) | Biological Impact |
---|---|---|
SRC | 850 | T-cell suppression; reduced anti-tumor immunity |
LCK | 1,200 | Impaired T-cell receptor signaling |
FGFR1 | >5,000 | Negligible |
KDR (VEGFR2) | >10,000 | Negligible |
Advanced profiling techniques like near-infrared microarray protein chips detect off-target binding to ephrin receptors (EPHA4 IC₅₀ = 3,200 nM), which may influence tumor angiogenesis [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3